molecular formula C18H19NO4S B6379265 2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261966-95-3

2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6379265
CAS No.: 1261966-95-3
M. Wt: 345.4 g/mol
InChI Key: ZYBBMAOSCFUNEQ-UHFFFAOYSA-N
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Description

2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenol group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common method starts with the formation of the piperidine ring, followed by the introduction of the sulfonyl group. The phenol group is then added through a series of substitution reactions. The final step involves the formylation of the compound to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-4-[4-(morpholin-1-ylsulfonyl)phenyl]phenol
  • 2-Formyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol
  • 2-Formyl-4-[4-(piperazin-1-ylsulfonyl)phenyl]phenol

Uniqueness

2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The combination of the formyl, sulfonyl, and phenol groups also contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-13-16-12-15(6-9-18(16)21)14-4-7-17(8-5-14)24(22,23)19-10-2-1-3-11-19/h4-9,12-13,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBBMAOSCFUNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685392
Record name 4-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-95-3
Record name 4-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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